
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is related to the requested compound . It has a CAS Number of 2597-28-6 and a molecular weight of 203.24 . Another related compound is “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride” with a molecular formula of C12H16N2 HCl and a molecular weight of 224.73 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride”, is used in proteomics research . Another study describes the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Molecular Structure Analysis
The molecular structure of “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is given by the InChI code: 1S/C12H13NO2/c1-8-10(7-12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” include a molecular weight of 203.24 . Another related compound, “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride”, has a molecular formula of C12H16N2 HCl and a molecular weight of 224.73 .Applications De Recherche Scientifique
Anticonvulsant Activity
Soyer, Kılıç, Erol, and Pabuccuoglu (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, to assess anticonvulsant activity. They found that compounds with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring were the most active in the series, indicating potential anticonvulsant properties of these compounds Soyer et al., 2004.
Crystal Structure and Biological Activity
Jingqian Hu et al. (2016) studied the title compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide, related to the compound , focusing on its crystal structure and biological activities. They discovered moderate herbicidal and fungicidal activities in the compound Hu Jingqian et al., 2016.
Indole Alkaloids from Marine Bacteria
Gang Chen et al. (2013) isolated various indole alkaloids from the marine bacterium Pantoea agglomerans, highlighting the diversity and potential biological significance of these compounds Chen Gang et al., 2013.
pKa Determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives
Duran and Canbaz (2013) synthesized and characterized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. They studied the acidity constants of these compounds via UV spectroscopic studies, contributing to understanding the chemical properties of similar acetamide derivatives Duran & Canbaz, 2013.
Anticancer Activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide Derivatives
Duran and Demirayak (2012) synthesized and investigated the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. They found significant activity against melanoma-type cell lines, indicating the potential of these compounds in cancer treatment Duran & Demirayak, 2012.
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. Their research contributed to the development of new antifungal agents with improved plasmatic stability Bardiot et al., 2015.
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLSPGVURAUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)

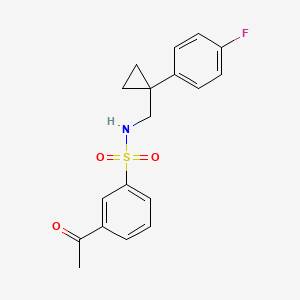
![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)

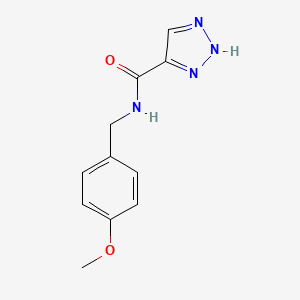
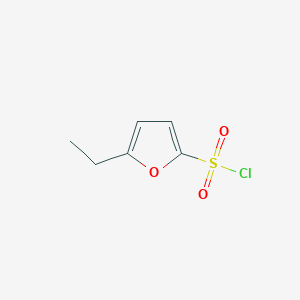
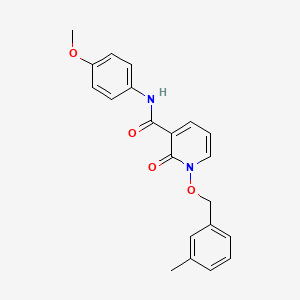
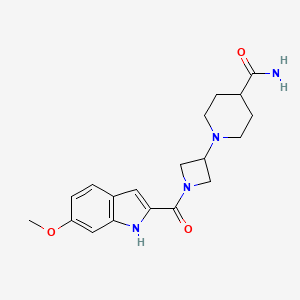
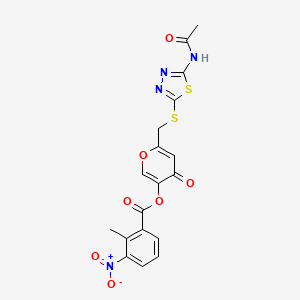
![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)